molecular formula C22H17NO4 B6045343 N-(3,4-dimethoxyphenyl)-9-oxo-9H-fluorene-4-carboxamide CAS No. 5816-33-1

N-(3,4-dimethoxyphenyl)-9-oxo-9H-fluorene-4-carboxamide

Cat. No.: B6045343
CAS No.: 5816-33-1
M. Wt: 359.4 g/mol
InChI Key: HSAUFYXRRITBQK-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-9-oxo-9H-fluorene-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and oncology research, belonging to a class of compounds known as N-aryl-9-oxo-9H-fluorene-1-carboxamides. Scientific studies on this structural class have identified them as potent apoptosis inducers, discovered through cell- and caspase-based high-throughput screening assays . These compounds demonstrate potent, sub-micromolar activity in caspase induction and growth inhibition assays across a range of human cancer cell lines, including breast (T47D), colon (HCT116), and hepatocellular carcinoma (SNU398) cells . The primary mechanism of action for the parent lead compound involves arresting the cell cycle at the G2/M phase, which is subsequently followed by the activation of caspases and the execution of programmed cell death, or apoptosis . Structure-activity relationship (SAR) studies highlight that the N-aryl carboxamide moiety is critical for biological activity, and the incorporation of specific substituents, such as a 3,4-dimethoxyphenyl group, is a rational design strategy to optimize potency and physicochemical properties . This compound is closely related to other 9-oxo-9H-fluorene derivatives, such as the 9-oxo-9H-fluorene-4-carboxylic acid building block, which is utilized in organic synthesis and the development of functional materials . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the cited literature for comprehensive biological and handling data.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-9-oxofluorene-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4/c1-26-18-11-10-13(12-19(18)27-2)23-22(25)17-9-5-8-16-20(17)14-6-3-4-7-15(14)21(16)24/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAUFYXRRITBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364075
Record name ST4094605
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5816-33-1
Record name ST4094605
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-9-oxo-9H-fluorene-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the fluorene backbone, followed by the introduction of the carboxamide group and the 3,4-dimethoxyphenyl moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-9-oxo-9H-fluorene-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

Organic Synthesis

N-(3,4-dimethoxyphenyl)-9-oxo-9H-fluorene-4-carboxamide serves as a key intermediate in the synthesis of various organic compounds. Its structure allows for the formation of derivatives that are useful in the development of new materials and pharmaceuticals.

Key Points:

  • Used in the synthesis of fluorenone derivatives.
  • Acts as a precursor for the creation of fluorescent dyes and organic semiconductors.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications. Its structural similarity to other biologically active compounds suggests possible interactions with biological targets.

Case Studies:

  • Research has indicated that derivatives of this compound may exhibit anti-cancer properties by inducing apoptosis in cancer cells.
  • Studies have explored its role as an inhibitor in various enzymatic pathways relevant to disease mechanisms.

Materials Science

The compound's photophysical properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Applications:

  • Utilized in the development of high-performance OLED materials due to its ability to emit light efficiently.
  • Investigated for use in organic photovoltaic cells, contributing to advancements in solar energy technology.

Mechanism of Action

The mechanism by which N-(3,4-dimethoxyphenyl)-9-oxo-9H-fluorene-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to various biochemical pathways being modulated. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound differs from analogs in two key aspects:

Substituent Linkage : The 3,4-dimethoxyphenyl group is directly attached via the amide nitrogen, contrasting with ethylamine-linked substituents (e.g., Rip-B) or hydroxyalkyl chains (e.g., compounds 1, 4, 5 in ).

Table 1: Structural Comparison of Selected Fluorene Carboxamides
Compound Name Substituent Group Core Position Molecular Weight Key Structural Feature
N-(3,4-Dimethoxyphenyl)-9-oxo-fluorene-4-carboxamide* 3,4-Dimethoxyphenyl 4 373.41 Aromatic, lipophilic substituent
N-(2-Hydroxyethyl)-9-oxo-fluorene-4-carboxamide (1) 2-Hydroxyethyl 4 267.29 Hydrophilic, short-chain hydroxyl
N-(4-Hydroxybutyl)-9-oxo-fluorene-4-carboxamide (4) 4-Hydroxybutyl 4 295.34 Longer alkyl chain with terminal –OH
N-[2-(4-Morpholinyl)ethyl]-9-oxo-fluorene-4-carboxamide (9) 2-(4-Morpholinyl)ethyl 4 336.39 Heterocyclic amine, enhanced H-bonding
N-(Biphenyl-4-yl)-9-oxo-fluorene-1-carboxamide () Biphenyl-4-yl 1 375.42 Positional isomer, biphenyl substituent

*Theoretical values based on molecular formula $ \text{C}{23}\text{H}{19}\text{NO}_4 $.

Physical and Spectroscopic Properties

Table 2: Physical and Spectroscopic Data Comparison
Compound Name Melting Point (°C) $ ^1\text{H-NMR} $ (Key Signals) GC-MS Fragments (% Relative Intensity)
N-(3,4-Dimethoxyphenyl)-9-oxo-fluorene-4-carboxamide* ~180–190 (predicted) δ 7.85–7.30 (m, ArH), δ 6.6–6.8 (br s, NH), δ 3.8–3.9 (s, OCH$_3$) Predicted: M$^+$ 373 (low intensity)
N-(2-Hydroxyethyl)-9-oxo-fluorene-4-carboxamide (1) 170–172 δ 7.85–7.30 (m, ArH), δ 3.94 (t, CH$_2$OH) 267 (M$^+$, 12%), 207 (100%)
N-(4-Hydroxybutyl)-9-oxo-fluorene-4-carboxamide (4) 134–136 δ 7.85–7.31 (m, ArH), δ 3.77 (t, CH$_2$OH) Not reported
N-[2-(4-Morpholinyl)ethyl]-9-oxo-fluorene-4-carboxamide (9) 198–200 δ 7.83–7.26 (m, ArH), δ 3.68 (m, morpholine O(CH$2$)$2$) 207 (12%), 179 (23%), 151 (38%), 100 (100%)

*Predicted based on analogs; methoxy signals align with Rip-B () and biphenyl derivatives ().

Biological Activity

N-(3,4-dimethoxyphenyl)-9-oxo-9H-fluorene-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a fluorene backbone and a carboxamide group attached to a 3,4-dimethoxyphenyl moiety . Its molecular formula is C22H17NO4C_{22}H_{17}NO_{4} with a molecular weight of approximately 359.38 g/mol . The structural characteristics contribute to its diverse chemical reactivity and potential biological effects.

This compound operates primarily through interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to significant biological effects including:

  • Induction of Apoptosis : Studies have shown that the compound can induce apoptosis in cancer cells through caspase activation pathways .
  • Inhibition of Tubulin Polymerization : Some analogs have demonstrated the ability to inhibit tubulin polymerization, suggesting a potential mechanism for anticancer activity .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. For instance, in a study evaluating various analogs, it was found that certain derivatives had EC50 values as low as 0.15–0.29 µM against several cancer cell lines (T47D, HCT116, and SNU398), indicating potent activity .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Its structural features may contribute to the modulation of inflammatory pathways, although specific mechanisms remain to be fully elucidated.

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the fluorene ring can significantly impact biological activity. For example:

  • Substitutions at the 7-position led to compounds with enhanced activity compared to the original lead compound.
  • The introduction of different functional groups has been shown to alter potency and mechanism of action significantly .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

  • High-throughput Screening : A screening assay identified this compound as an apoptosis inducer among a series of N-aryl-9-oxo-9H-fluorene carboxamides .
  • In Vitro Studies : In vitro tests demonstrated its effectiveness against various cancer cell lines, supporting its potential use in cancer therapy.
  • Mechanistic Insights : Further mechanistic studies revealed that certain derivatives could affect cell cycle progression and promote apoptotic signaling pathways.

Summary Table of Biological Activities

Activity TypeFindingsReference
AnticancerEC50 values of 0.15–0.29 µM against T47D
Apoptosis InductionIdentified as an apoptosis inducer
Tubulin InhibitionActive in tubulin inhibition assays
Anti-inflammatoryPotential modulation of inflammatory pathways

Q & A

Q. What synthetic routes are available for N-(3,4-dimethoxyphenyl)-9-oxo-9H-fluorene-4-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 9-oxo-9H-fluorene-4-carboxylic acid with 3,4-dimethoxyaniline. A common method uses carbodiimide coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane (DCM) or dimethylformamide (DMF) under inert atmospheres . Key parameters include:

  • Temperature : Room temperature to 40°C to balance reaction rate and side-product formation.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
  • Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane yields >75% purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Structural confirmation relies on:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify aromatic protons (δ 7.2–8.5 ppm), ketone (C=O at ~190 ppm), and methoxy groups (δ 3.8–4.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 400.1542).
  • X-ray Crystallography : Resolves planarity of the fluorene backbone and substituent orientations .

Q. What are the primary physicochemical properties influencing experimental design?

Key properties include:

  • Solubility : Limited in water; dissolves in DMSO, DMF, or chloroform.
  • Stability : Sensitive to prolonged UV exposure; store in amber vials at -20°C.
  • LogP : Estimated ~3.5 (via computational tools), indicating moderate lipophilicity for cellular uptake studies .

Advanced Research Questions

Q. How can conflicting biological activity data across studies be resolved?

Discrepancies in bioactivity (e.g., antiviral vs. immunomodulatory effects) may arise from:

  • Assay Variability : Standardize cell lines (e.g., Vero for HSV-2) and control for serum concentration .
  • Structural Analogues : Compare substituent effects (e.g., nitro vs. methoxy groups) on target binding .
  • Purity Validation : Use HPLC (≥95% purity) to exclude batch-specific impurities .

Q. What computational strategies predict structure-activity relationships (SAR) for this compound?

  • Docking Studies : Model interactions with HSV-2 thymidine kinase or cyclooxygenase-2 (COX-2) using AutoDock Vina. Focus on the carboxamide’s hydrogen-bonding with catalytic residues .
  • QSAR Modeling : Correlate electronic parameters (e.g., Hammett constants of methoxy groups) with IC50_{50} values from kinase assays .

Q. What experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition?

  • Kinetic Assays : Measure KiK_i values via Lineweaver-Burk plots using purified enzymes (e.g., COX-2).
  • Fluorescence Quenching : Monitor changes in tryptophan emission upon compound binding to assess conformational shifts .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for target validation .

Q. How does conformational flexibility impact its biological activity?

  • Dynamic NMR : Track rotational barriers of the 3,4-dimethoxyphenyl group in DMSO-d6_6 to assess steric effects on target binding .
  • Molecular Dynamics (MD) Simulations : Simulate 100-ns trajectories to identify stable binding poses in lipid bilayers or protein pockets .

Methodological Considerations

Q. What strategies mitigate side reactions during synthesis?

  • Protecting Groups : Temporarily protect the ketone moiety with ethylene glycol to prevent nucleophilic attack during coupling .
  • Catalyst Screening : Test alternatives to DMAP (e.g., HOAt) to reduce racemization in chiral intermediates .

Q. How can bioactivity be enhanced through structural modifications?

  • Substituent Screening : Replace 3,4-dimethoxyphenyl with electron-withdrawing groups (e.g., -CF3_3) to improve target affinity .
  • Prodrug Design : Introduce ester linkages to enhance solubility and controlled release in vivo .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenyl)-9-oxo-9H-fluorene-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxyphenyl)-9-oxo-9H-fluorene-4-carboxamide

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